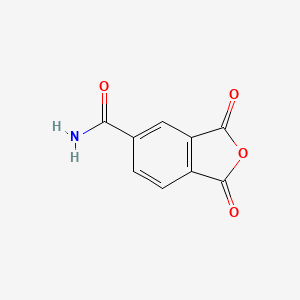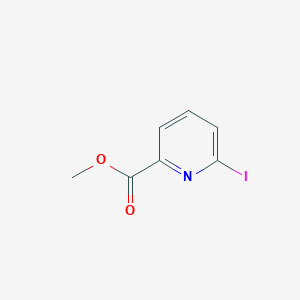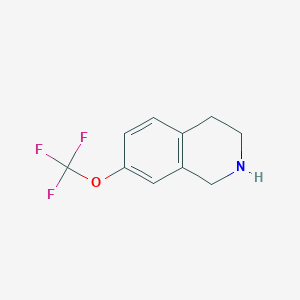
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities
Mode of Action
It’s worth noting that pyrimidine derivatives are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . This involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Biochemical Pathways
Compounds with a pyrimidine moiety are known to influence various biochemical pathways, including those involved in antimicrobial, antiviral, antitumor, and antifibrotic activities .
Result of Action
It’s worth noting that pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Action Environment
It’s known that the success of suzuki–miyaura (sm) coupling reactions, which pyrimidine derivatives participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in treating fibrotic diseases. Additionally, this compound interacts with nuclear factor κB, a protein complex that controls DNA transcription and cell survival . By modulating this interaction, the compound can influence inflammatory responses.
Cellular Effects
This compound affects various cellular processes. It has been observed to inhibit the proliferation of hepatic stellate cells, which are involved in liver fibrosis . This compound also impacts cell signaling pathways, such as the transforming growth factor-β1 (TGF-β1) pathway, leading to reduced collagen deposition . Furthermore, this compound can alter gene expression related to fibrosis and inflammation, thereby modulating cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of collagen prolyl 4-hydroxylase, inhibiting its enzymatic activity . This binding prevents the hydroxylation of proline residues in collagen, leading to decreased collagen synthesis. Additionally, the compound can inhibit the activation of nuclear factor κB, thereby reducing the expression of pro-inflammatory genes . These molecular interactions contribute to its anti-fibrotic and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of collagen synthesis and reduced fibrosis in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces collagen deposition and fibrosis without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic processes influence the compound’s bioavailability and clearance from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in fibrotic tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in collagen synthesis and inflammation . The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications . This localization is essential for its therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.
Reduction: Sodium and ammonium chloride in ethanol solution are used for reduction.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-pyridone alkaloids: These compounds share a similar pyridone structure and exhibit diverse biological activities.
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid: This compound is structurally similar and is used in similar applications.
Uniqueness
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAYTYRVOIVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615565 | |
| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56406-45-2 | |
| Record name | 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)
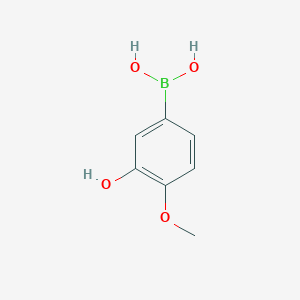

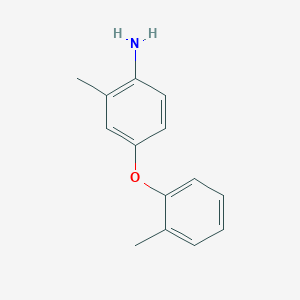
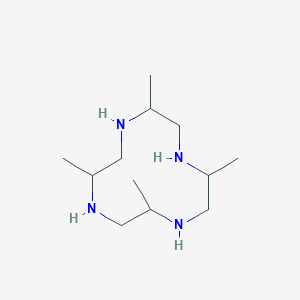
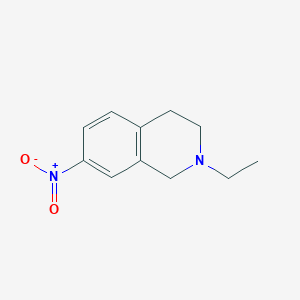
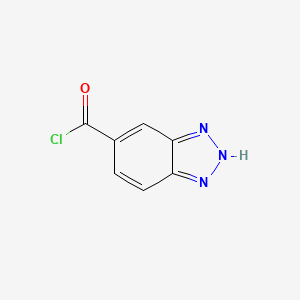
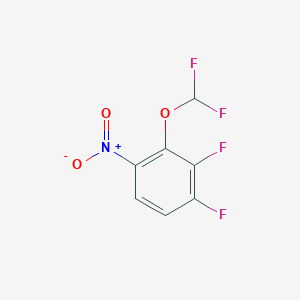
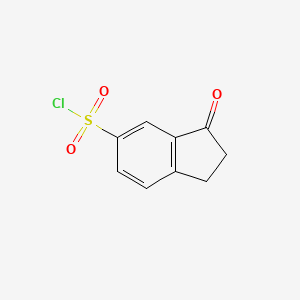
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)
![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)
